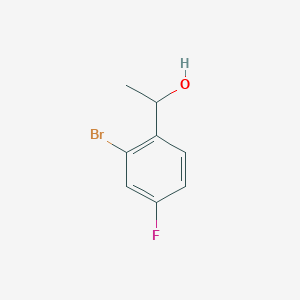

1-(2-Bromo-4-fluorophenyl)ethanol

Description

Properties

IUPAC Name |

1-(2-bromo-4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYZIWSUVOQESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Bromo 4 Fluorophenyl Ethanol

Stereoselective Synthesis of the Chiral Alcohol

The core strategy for producing enantiomerically pure 1-(2-bromo-4-fluorophenyl)ethanol revolves around the stereoselective reduction of its ketone precursor. This transformation can be achieved through various catalytic systems, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Asymmetric Reduction of 2-Bromo-4-fluoroacetophenone Precursor

The asymmetric reduction of 2-bromo-4-fluoroacetophenone is the most direct and widely employed route to access chiral this compound. This process involves the use of chiral catalysts or reagents to control the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer over the other. The primary approaches include metal-catalyzed asymmetric hydrogenation, biocatalytic reduction, and chiral organocatalysis.

Ruthenium(II) complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are powerful catalysts for the asymmetric hydrogenation of ketones. ethz.chsioc-journal.cn These catalysts have demonstrated high efficiency and enantioselectivity for a broad range of substrates. ethz.ch The mechanism of Ru(II)/BINAP-catalyzed asymmetric hydrogenation differs from that of Rh(I)-based systems and often results in the opposite absolute configuration of the product alcohol. ethz.ch The catalytic activity and enantioselectivity can be fine-tuned by modifying the ligands and reaction conditions, such as hydrogen pressure, temperature, and solvent. ethz.ch

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Notes |

| Ru-(S)-BINAP | Naphthacrylic acid | (S)-Naproxen | 98% | High pressure (134 atm H2) is utilized. nptel.ac.in |

| Ru-(S)-BINAP | Geraniol | (R)-Citronellol | 96% | Used for large-scale synthesis of L-(+)-menthol. nptel.ac.in |

| Ru-complex with (R)-MeO-BIPHEP | β-keto ester | Corresponding alcohol | 92% | Effective for this class of substrates. nptel.ac.in |

This table presents data on the performance of Ru-BINAP and similar complexes in asymmetric hydrogenation reactions for various substrates, demonstrating the high enantioselectivities achievable.

Biocatalysis, utilizing whole microbial cells or isolated enzymes like alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of chiral alcohols. frontiersin.orgnih.gov These enzymatic reductions often proceed with excellent enantioselectivity under mild reaction conditions. researchgate.net ADHs, also known as ketoreductases (KREDs), are particularly effective in reducing prochiral carbonyl compounds to chiral alcohols. nih.gov

The reduction of halogenated acetophenones, including derivatives similar to 2-bromo-4-fluoroacetophenone, has been successfully demonstrated using various microorganisms. For instance, the bioreduction of 4-bromoacetophenone using Geotrichum candidum can yield the (R)-alcohol with high conversion and enantiomeric excess, while Rhodotorula rubra can produce the (S)-enantiomer. researchgate.net This highlights the potential to access either enantiomer of this compound by selecting the appropriate biocatalyst. researchgate.net

The success of a biocatalytic reduction hinges on the selection of a suitable enzyme. Screening of various ADHs is often necessary to identify a catalyst with high activity and the desired enantioselectivity for a specific substrate. researchgate.net For example, a study on the bioreduction of 4-bromoacetophenone involved screening several microbial strains to find the optimal ones for producing either the (R) or (S) alcohol with high enantiomeric excess. researchgate.net Once a promising enzyme is identified, its performance can be further enhanced through protein engineering and optimization of reaction parameters such as pH, temperature, and co-solvent.

| Biocatalyst | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| Geotrichum candidum | 4-bromoacetophenone | (R)-4-bromophenylethanol | 98.9% | >99% |

| Rhodotorula rubra | 4-bromoacetophenone | (S)-4-bromophenylethanol | 97.6% | 98.8% |

| Aspergillus niger EBK-9 | 1-(4-Bromo-phenyl)-ethanone | (R)-1-(4-Bromo-phenyl)-ethanol | 100% | >99% |

This table showcases the results of microbial reduction of a similar substrate, 4-bromoacetophenone, demonstrating the high conversion and enantioselectivity achievable with different microorganisms. researchgate.net

A significant challenge in using ADHs for industrial-scale synthesis is the need for stoichiometric amounts of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). To overcome this, various cofactor regeneration systems have been developed. One common approach is a substrate-coupled system, where a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is used to regenerate the cofactor by oxidizing a cheap co-substrate like glucose or formate. Another strategy is an enzyme-coupled system where the product of the regeneration reaction is non-interfering. These strategies are crucial for making biocatalytic reductions economically viable.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent organocatalytic method for the enantioselective reduction of prochiral ketones. organic-chemistry.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric reducing agent, typically borane (B79455). wikipedia.orgyoutube.com The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the reduction to one face of the ketone, leading to a specific enantiomer of the alcohol. organic-chemistry.orgyoutube.com

The CBS reduction is known for its high enantioselectivity across a wide range of ketones. wikipedia.org The stereochemical outcome is generally predictable based on the structure of the ketone and the catalyst. youtube.com Recent studies have suggested that London dispersion interactions, rather than solely steric hindrance, play a crucial role in determining the enantioselectivity of the CBS reduction. nih.gov

| Catalyst System | Substrate Type | Key Features |

| CBS Reduction | Prochiral Ketones | Employs a chiral oxazaborolidine catalyst and a borane reducing agent. wikipedia.orgmagritek.com |

| Aryl-aliphatic, di-aliphatic, di-aryl ketones | Broad substrate scope with high enantioselectivity. wikipedia.org | |

| The mechanism involves the formation of a complex between the catalyst, borane, and the ketone. organic-chemistry.org |

This table provides a general overview of the Corey-Bakshi-Shibata (CBS) reduction, a powerful organocatalytic method for asymmetric ketone reduction.

Biocatalytic Approaches (e.g., engineered alcohol dehydrogenases, microbial reduction)

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This process relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other in excess.

Enzymatic Kinetic Resolution (e.g., lipases for enantioselective acetylation)

Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for producing enantiopure alcohols due to the high enantioselectivity and mild reaction conditions offered by enzymes like lipases. Lipases, in particular, are frequently used for the enantioselective acetylation of racemic alcohols.

In a typical EKR of a racemic alcohol, a lipase (B570770) is used to catalyze the acylation of one enantiomer, leaving the other unreacted. For instance, the kinetic resolution of a fluorous ester, rac-1, using Candida antarctica lipase B (CALB) results in the formation of an enantioenriched alcohol, (R)-2, and a fluorous ester, (S)-1. nih.gov This method allows for the separation of both enantiomers in high enantiomeric excess without the need for chromatographic separation. nih.gov Lipases from Pseudomonas cepacia have also been successfully used in the resolution of alcohol intermediates, achieving a high enantiomeric ratio. mdpi.com

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) combines the enzymatic resolution of a racemic mixture with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical maximum yield of 100% for the desired enantiomer, a significant advantage over traditional kinetic resolution, which has a maximum yield of 50%.

A common DKR strategy involves the use of a lipase for the resolution and a metal catalyst for the racemization. For example, the combination of Candida antarctica lipase B (often immobilized as Novozyme 435) with a ruthenium-based Shvo catalyst has been effective for the DKR of various 1-heteroaryl ethanols. nih.gov This chemoenzymatic approach has demonstrated high yields and stereoselectivity. nih.gov However, the efficiency of DKR can be significantly impacted by the substrate. For instance, the presence of a bromo substituent in β-bromo alcohols can lead to the decomposition of ruthenium catalysts, which in turn deactivates the enzyme. nih.gov

Non-Stereoselective Synthetic Routes

While stereoselective methods are crucial for producing enantiopure compounds, non-stereoselective routes are fundamental for synthesizing the initial racemic mixture of this compound.

Classical Reduction of 2-Bromo-4-fluoroacetophenone

The most direct method for synthesizing racemic this compound is through the reduction of the corresponding ketone, 2-bromo-4-fluoroacetophenone. chemicalbook.com This reduction can be achieved using various reducing agents.

A common laboratory-scale method involves the use of sodium borohydride (B1222165) in a suitable solvent like methanol (B129727) or ethanol (B145695). This method is generally high-yielding and straightforward to perform. For more controlled reductions, other reagents and conditions can be employed.

| Precursor | Product | Reagents and Conditions | Yield |

| 2-Bromo-4-fluoroacetophenone | This compound | Pyridinium (B92312) chlorochromate (PCC) in dry CH2Cl2 at room temperature for 2 hours. | 92% |

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles in the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of less hazardous solvents and the development of more efficient catalytic systems.

Utilization of Environmentally Benign Solvents and Conditions (e.g., aqueous media, PEG-400)

One of the key principles of green chemistry is the use of safer solvents. Traditional organic solvents are often volatile, flammable, and toxic. The use of water as a solvent in enzymatic reactions is a significant step towards greener synthesis. mdpi.com For instance, lipase-mediated resolutions have been successfully performed in aqueous media, offering an environmentally friendly alternative to organic solvents. mdpi.com

Polyethylene glycol (PEG-400) is another example of a green solvent that can be used in chemical synthesis. Its low toxicity, biodegradability, and recyclability make it an attractive alternative to conventional solvents.

The development of synthetic routes that operate under mild conditions, such as room temperature and atmospheric pressure, also contributes to the greening of the process by reducing energy consumption.

Chemoenzymatic and Biocatalytic Process Development

The use of enzymes, particularly ketoreductases (KREDs), has emerged as a powerful strategy for the asymmetric synthesis of chiral alcohols. nih.govrsc.org These biocatalysts offer high stereoselectivity under mild reaction conditions, making them an environmentally friendly alternative to traditional chemical methods. nih.govmdpi.com

The primary approach involves the stereoselective reduction of the corresponding prochiral ketone, 2-bromo-4-fluoroacetophenone, to the desired (S)- or (R)-1-(2-bromo-4-fluorophenyl)ethanol. Ketoreductases, often used as isolated enzymes or within whole-cell systems, catalyze this transformation with high conversion rates and excellent enantiomeric excess (ee). researchgate.netrsc.org The stereochemical outcome of the reaction is dependent on the specific ketoreductase employed, as different enzymes exhibit distinct enantiopreferences. nih.gov

Detailed Research Findings:

Researchers have successfully employed various ketoreductases for the synthesis of enantiomerically enriched this compound. For instance, the use of KREDs from different microbial sources has been shown to produce the target alcohol with high yields and enantioselectivities exceeding 99% ee. nih.gov In many of these processes, a cofactor regeneration system is utilized to recycle the expensive nicotinamide cofactor (NADH or NADPH), often using a sacrificial alcohol like isopropanol (B130326) or glucose. nih.gov

A dynamic kinetic resolution (DKR) approach can also be employed, combining a non-selective chemical reducing agent or a racemizing catalyst with an enantioselective enzyme. researchgate.netunipd.it This strategy allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Table 1: Chemoenzymatic Synthesis of this compound

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Ketoreductase (KRED) | 2-Bromo-4-fluoroacetophenone | (S) or (R) | >99% | High | nih.gov |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has gained significant traction in pharmaceutical manufacturing due to its potential for improved safety, efficiency, and scalability compared to traditional batch processes. mdpi.comrsc.org The application of flow technology to the synthesis of this compound offers several advantages.

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. mit.edu Furthermore, the small reactor volumes enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.net

Detailed Research Findings:

While specific examples detailing the continuous flow synthesis of this compound are not extensively reported in the provided search results, the principles of continuous flow have been successfully applied to similar transformations, such as the synthesis of other chiral alcohols and pharmaceutical intermediates. researchgate.netnih.gov These processes often involve pumping the substrate and reagents through a heated or cooled tube reactor, sometimes packed with a solid-supported catalyst or enzyme. mit.edu

For the synthesis of this compound, a continuous flow setup could involve the use of an immobilized ketoreductase in a packed-bed reactor. The prochiral ketone solution, along with the cofactor, would be continuously passed through the reactor, allowing for an efficient and scalable production of the desired enantiomerically pure alcohol. This approach would also facilitate catalyst recycling and product purification. mit.edu

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Scalability | Often challenging | Generally straightforward | mdpi.com |

| Safety | Higher risk with hazardous materials | Enhanced safety due to small volumes | researchgate.net |

| Process Control | Less precise | Precise control of parameters | mit.edu |

| Heat & Mass Transfer | Can be limited | Excellent | mit.edu |

| Productivity | Typically lower | Often higher | nih.gov |

Chemical Transformations and Reaction Pathways Involving 1 2 Bromo 4 Fluorophenyl Ethanol

Reactivity of the Hydroxyl Group

The secondary alcohol functionality in 1-(2-bromo-4-fluorophenyl)ethanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Corresponding Ketone

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 2'-bromo-4'-fluoroacetophenone. A common and efficient method for this transformation involves the use of pyridinium (B92312) chlorochromate (PCC) in a suitable solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the ketone in high purity.

A specific protocol for this oxidation involves stirring the alcohol with PCC in dry dichloromethane. chemicalbook.com The reaction is monitored until completion, after which the mixture is filtered through a pad of silica (B1680970) gel and concentrated to give the desired ketone. This transformation is a crucial step in synthetic pathways where the ketone functionality is required for further modifications.

Table 1: Oxidation of this compound

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | Dichloromethane | 2 hours | Room Temperature | 2'-Bromo-4'-fluoroacetophenone | 92% chemicalbook.com |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification and etherification to form a variety of derivatives. These reactions are fundamental in organic synthesis for protecting the alcohol functionality or for introducing new functional groups.

Esterification: The formation of esters from this compound can be achieved by reacting it with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270). nih.gov For instance, reaction with acetic anhydride in pyridine would yield 1-(2-bromo-4-fluorophenyl)ethyl acetate. The pyridine acts as a catalyst and also neutralizes the acidic byproduct. nih.gov

Etherification: The Williamson ether synthesis is a classic and widely used method for preparing ethers from alcohols. masterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comkhanacademy.org For example, this compound can be deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). The resulting alkoxide can then be treated with an alkyl halide, for instance, methyl iodide, to produce the corresponding methyl ether. masterorganicchemistry.comyoutube.com

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| Esterification | This compound | Acetic anhydride, Pyridine | 1-(2-Bromo-4-fluorophenyl)ethyl acetate |

Nucleophilic Substitution at the Hydroxyl Center

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group ability of the hydroxide (B78521) ion. Therefore, the hydroxyl group must first be converted into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Once the tosylate is formed, it can be readily displaced by a variety of nucleophiles in an SN2 reaction. This reaction proceeds with an inversion of stereochemistry at the chiral center. For example, the tosylate of this compound can react with sodium azide (B81097) to yield the corresponding azido (B1232118) derivative, which can be further transformed into an amine.

Manipulations of Halogen Substituents on the Aromatic Ring

The bromine and fluorine atoms on the phenyl ring of this compound offer opportunities for a range of functionalization reactions, including nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. The rate of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the ring. For halogenated aromatic compounds, the reactivity order is typically F > Cl > Br > I, which is opposite to that observed in SN2 reactions. stackexchange.comebyu.edu.tr This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate more effectively. stackexchange.com

In the case of this compound, the fluorine atom is more susceptible to nucleophilic attack than the bromine atom. It has been demonstrated that a fluorine atom can be chemoselectively substituted in the presence of a bromine atom on an aromatic ring using a hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF) to generate dimethylamine (B145610) in situ. nih.gov This allows for the selective synthesis of 4-(dimethylamino)-2-bromophenyl derivatives. nih.gov

Table 3: General Principles of Nucleophilic Aromatic Substitution

| Feature | Description |

|---|---|

| Reactivity of Halogens | F > Cl > Br > I stackexchange.comebyu.edu.tr |

| Mechanism | Addition-elimination via a Meisenheimer complex |

| Activating Groups | Electron-withdrawing groups ortho and/or para to the leaving group stabilize the intermediate. |

| Chemoselectivity | It is possible to selectively substitute fluorine in the presence of bromine. nih.gov |

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

The bromine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. In these reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.

Suzuki-Miyaura Coupling (C-C bond formation): This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govchemspider.comfujifilm.com The 2-bromo-4-fluorophenyl scaffold can be coupled with various arylboronic acids to generate biaryl structures.

Heck Reaction (C-C bond formation): The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The reaction is catalyzed by a palladium complex and requires a base. This allows for the introduction of vinyl groups at the bromine-substituted position.

Sonogashira Coupling (C-C bond formation): This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.orgresearchgate.netresearchgate.netrsc.org This method can be used to introduce alkynyl moieties onto the aromatic ring of this compound derivatives.

Buchwald-Hartwig Amination (C-N bond formation): This is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction can be used to introduce primary or secondary amines at the position of the bromine atom.

Ullmann Condensation (C-O bond formation): The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O bonds by coupling an aryl halide with an alcohol or a phenol. wikipedia.orgmdpi.comorganic-chemistry.orgresearchgate.net This allows for the synthesis of diaryl ethers from this compound derivatives.

Table 4: Representative Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl |

| Heck Reaction | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Arylamine |

| Ullmann Condensation | Alcohol/Phenol | Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃) | Diaryl ether |

Rearrangement Reactions

While specific documented rearrangement reactions of this compound are not extensively reported in readily available literature, its structure suggests the potential for several classical rearrangement pathways under appropriate conditions. These reactions typically involve the formation of a carbocation intermediate at the benzylic position, which can then undergo skeletal reorganization.

One of the most plausible rearrangement reactions for this compound is the Wagner-Meerwein rearrangement . wikipedia.orgname-reaction.comlibretexts.org This type of rearrangement is characteristic of alcohols that can form a carbocation upon protonation and subsequent loss of water. name-reaction.commasterorganicchemistry.com In the case of this compound, treatment with a strong acid would facilitate the formation of a secondary benzylic carbocation. The presence of the electron-withdrawing fluorine and bromine atoms on the phenyl ring would destabilize this carbocation to some extent. However, the benzylic position itself offers resonance stabilization. This carbocation could then potentially undergo a 1,2-hydride shift or a 1,2-aryl shift, although the hydride shift is generally more favorable unless the migrating aryl group is highly activated. The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. wikipedia.org

Another potential rearrangement is the Pinacol (B44631) rearrangement , which would require the conversion of this compound into a vicinal diol (a 1,2-diol). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.comresearchgate.net For instance, if a diol were synthesized from the corresponding acetophenone (B1666503), subsequent treatment with acid could initiate the pinacol rearrangement. This reaction proceeds through the protonation of one hydroxyl group and its departure as water to form a carbocation. A subsequent 1,2-migration of an adjacent group (alkyl or aryl) leads to the formation of a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com The migratory aptitude of the groups attached to the diol would determine the final product.

The Beckmann rearrangement is another possibility if this compound is first oxidized to the corresponding ketone, 2-bromo-4-fluoroacetophenone, and then converted to its oxime. wikipedia.orgmasterorganicchemistry.comionike.com The oxime, upon treatment with an acid catalyst, would rearrange to form an N-substituted amide. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the oxime is crucial, as the group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates. wikipedia.org

Below is a table summarizing potential rearrangement reactions for derivatives of this compound:

| Rearrangement Type | Starting Material Derivative | Reaction Conditions | Expected Product Class |

| Wagner-Meerwein | This compound | Strong acid (e.g., H₂SO₄, H₃PO₄) | Isomeric alkenes or substituted products |

| Pinacol | 1-(2-Bromo-4-fluorophenyl)-1,2-ethanediol | Strong acid (e.g., H₂SO₄) | Ketones or aldehydes |

| Beckmann | Oxime of 2-Bromo-4-fluoroacetophenone | Acid catalyst (e.g., PCl₅, H₂SO₄) | N-substituted amides |

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the potential rearrangement reactions of this compound and its derivatives are governed by fundamental principles of physical organic chemistry, including carbocation stability and neighboring group effects.

Mechanism of Acid-Catalyzed Dehydration and Wagner-Meerwein Rearrangement:

The acid-catalyzed dehydration of this compound would proceed via an E1 or E2 mechanism, with the E1 pathway being more likely for a secondary benzylic alcohol due to the potential for carbocation formation. masterorganicchemistry.com

Protonation of the hydroxyl group: The reaction initiates with the protonation of the alcohol's hydroxyl group by the acid catalyst, forming a good leaving group, water. masterorganicchemistry.com

Formation of a carbocation: The departure of the water molecule results in the formation of a secondary benzylic carbocation. The stability of this carbocation is influenced by the electronic effects of the substituents on the phenyl ring. The 4-fluoro group, being strongly electron-withdrawing through its inductive effect, and the 2-bromo group, also electron-withdrawing, would both act to destabilize the positive charge on the benzylic carbon.

Rearrangement (1,2-shift): If a more stable carbocation can be formed, a Wagner-Meerwein rearrangement may occur. wikipedia.org This could involve a 1,2-hydride shift from the adjacent methyl group, which is a common rearrangement pathway.

Deprotonation: Finally, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.

Neighboring Group Participation:

A significant mechanistic consideration in reactions involving this compound is the potential for neighboring group participation (NGP) , also known as anchimeric assistance, by the bromine atom. vedantu.comtue.nlwikipedia.org The bromine atom, with its lone pairs of electrons, is suitably positioned at the ortho position to the reacting side chain.

In a nucleophilic substitution reaction, for instance, the bromine atom could act as an internal nucleophile, displacing the leaving group (e.g., a tosylate derived from the alcohol) to form a cyclic bromonium ion intermediate. This intramolecular process can be faster than the direct attack of an external nucleophile. wikipedia.org The subsequent attack of an external nucleophile on the bromonium ion would then open the ring, leading to the final product. NGP by a neighboring group can significantly increase the reaction rate and often leads to retention of stereochemistry at the reaction center. vedantu.comtue.nl The IUPAC defines neighboring group participation as the interaction of a reaction center with a lone pair of electrons in an atom or the electrons in a sigma or pi bond. wikipedia.org

Role of 1 2 Bromo 4 Fluorophenyl Ethanol As a Versatile Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

The strategic placement of the bromo, fluoro, and hydroxyl groups makes 1-(2-Bromo-4-fluorophenyl)ethanol a valuable precursor for a wide array of more complex molecules. Its utility stems from the ability to selectively transform each functional group, enabling the stepwise assembly of intricate chemical structures.

The presence of a stereocenter at the carbon bearing the hydroxyl group makes this compound a key component in asymmetric synthesis. The (S)-enantiomer, in particular, is recognized for its role in creating chiral molecules with potential applications in medicine. evitachem.com The ability to synthesize specific enantiomers, such as the (R) or (S) form, often through methods like chiral catalysis, is fundamental to its application in building these scaffolds. evitachem.comchemicalbook.com The synthesis of enantiomerically pure forms allows for the creation of drugs that can interact with biological targets in a highly specific manner, which is a cornerstone of modern drug design. The compound's classification as a chiral building block underscores its importance in this area. bldpharm.com

| Enantiomer | CAS Number | Significance |

| (S)-1-(2-Bromo-4-fluorophenyl)ethanol | 261711-20-0 | Used in the synthesis of chiral pharmaceuticals and other complex organic compounds. evitachem.com |

| (R)-1-(2-Bromo-4-fluorophenyl)ethanol | 1212136-05-4 (similar structure) | Serves as a chiral building block in asymmetric synthesis. bldpharm.com |

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. This compound is a valuable precursor for the synthesis of important heterocyclic systems like triazoles and imidazoles. researchgate.netchemmethod.comresearchgate.net The synthetic strategy typically involves the oxidation of the secondary alcohol to its corresponding ketone, 2'-Bromo-4'-fluoroacetophenone. chemicalbook.com

This α-bromoketone is a classic electrophilic component in the construction of various heterocyclic rings. For instance, in the Hantzsch imidazole (B134444) synthesis or related methods, this ketone can be condensed with an amine source, such as urea, thiourea, or guanidine, often under microwave irradiation, to form substituted imidazole rings. rasayanjournal.co.in Similarly, it can be utilized in multi-component reactions to generate highly substituted triazole structures. nih.govnih.govmdpi.com The fluorine and bromine substituents are carried through the synthesis, yielding heterocyclic products that are themselves valuable for further functionalization.

Reaction Scheme: From Alcohol to Imidazole Precursor

This oxidation can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane. chemicalbook.com

As a halogenated organic compound, this compound is an important building block for introducing both fluorine and bromine into larger molecules. evitachem.com Fluorinated compounds are of immense interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. alfa-chemistry.com The compound serves as a "fluorinated building block," allowing for the incorporation of a fluorinated phenyl group into a target structure without requiring harsh, late-stage fluorination reactions. alfa-chemistry.comamericanelements.com

The bromine atom is also synthetically valuable. It provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination). This allows for the attachment of a wide range of substituents at the ortho-position to the ethanol (B145695) group, further expanding the molecular diversity that can be achieved from this single precursor.

Strategies for Further Functionalization of the Compound

The molecular structure of this compound offers three primary sites for further chemical modification, allowing for diverse synthetic strategies.

The Hydroxyl Group: The secondary alcohol is a versatile functional group. It can be:

Oxidized to the corresponding ketone, 2'-Bromo-4'-fluoroacetophenone, which is a key intermediate for synthesizing heterocyclic compounds. chemicalbook.com

Esterified or Etherified to introduce a variety of side chains, potentially altering the molecule's physical properties or biological activity.

Substituted via a nucleophilic substitution reaction (after conversion to a better leaving group like a tosylate or mesylate) to introduce other functional groups such as azides, nitriles, or amines.

The Bromine Atom: The carbon-bromine bond is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups, enabling the construction of complex biaryl systems or other elaborate structures.

The Aromatic Ring: The fluorine and bromine atoms act as directing groups in electrophilic aromatic substitution reactions, although the deactivating nature of the halogens makes such reactions less common than cross-coupling. The electronic properties of the ring can be tuned by the choice of reaction partners in coupling reactions involving the bromine atom.

Regioselective and Stereocontrolled Incorporation into Target Molecules

The precise control over the three-dimensional arrangement of atoms (stereochemistry) and the specific location of reactions (regiochemistry) is critical in modern organic synthesis.

Stereocontrol: The primary source of stereocontrol stems from the chiral center of the alcohol. By starting with an enantiomerically pure form of this compound, such as the (R)- or (S)-enantiomer, this specific stereochemistry can be transferred to the final target molecule. evitachem.comchemicalbook.com This is particularly crucial in the synthesis of pharmaceuticals, where only one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.

Regiocontrol: The substitution pattern on the phenyl ring provides excellent regiochemical control.

Metal-Catalyzed Cross-Coupling: These reactions occur selectively at the more reactive carbon-bromine bond, leaving the more stable carbon-fluorine bond intact. This allows for precise modification at the C2 position of the phenyl ring.

Electrophilic Aromatic Substitution: If such a reaction were to be performed, the existing substituents would direct incoming electrophiles to specific positions on the ring, governed by established principles of aromatic chemistry.

This combination of inherent chirality and well-defined substitution patterns allows chemists to incorporate the 2-bromo-4-fluorophenyl ethanol moiety into larger, complex molecules with a high degree of both regioselectivity and stereocontrol.

Advanced Spectroscopic and Structural Characterization of 1 2 Bromo 4 Fluorophenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For a molecule like 1-(2-Bromo-4-fluorophenyl)ethanol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

High-resolution 1D NMR spectra offer fundamental information about the chemical environment of magnetically active nuclei. While specific experimental data for this compound is not broadly published, the expected chemical shifts (δ) and coupling constants (J) can be reliably predicted based on data from analogous compounds such as 1-(4-fluorophenyl)ethanol (B1199365), 1-(4-bromophenyl)ethanol, and other ortho-substituted phenylethanols. rsc.orgnih.govchemicalbook.com

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl, methine, hydroxyl, and aromatic protons. The methyl group (CH₃) would appear as a doublet due to coupling with the methine proton (CH). The methine proton, being adjacent to the hydroxyl group and the aromatic ring, would appear as a quartet. The aromatic region would display complex splitting patterns due to the substitution, with three protons exhibiting characteristic couplings to each other and to the fluorine atom.

¹³C NMR: The ¹³C spectrum would reveal eight distinct carbon signals corresponding to the molecular structure. The chemical shifts would be influenced by the electronegativity of the attached atoms (Br, F, O), with the carbon bearing the bromine (C-2) and the carbon bearing the fluorine (C-4) showing characteristic shifts.

¹⁹F NMR: The ¹⁹F NMR spectrum is a simple yet powerful tool for fluorinated compounds. It would exhibit a single primary signal for the fluorine atom at the C-4 position. The fine structure of this signal would arise from couplings to the vicinal aromatic protons (H-3 and H-5), providing further confirmation of the substitution pattern. rsc.org

| Predicted ¹H NMR Data (CDCl₃) | |

| Proton | Predicted δ (ppm) |

| -CH₃ | ~1.5 |

| -OH | Variable |

| -CH(OH) | ~5.2 |

| Ar-H3 | ~7.2 |

| Ar-H5 | ~7.0 |

| Ar-H6 | ~7.5 |

| Predicted ¹³C NMR Data (CDCl₃) | |

| Carbon | Predicted δ (ppm) |

| -CH₃ | ~24 |

| -CH(OH) | ~69 |

| C-2 (C-Br) | ~120 (d, J(C-F) ~4 Hz) |

| C-4 (C-F) | ~161 (d, J(C-F) ~248 Hz) |

| C-1 | ~145 (d, J(C-F) ~3 Hz) |

| C-3 | ~118 (d, J(C-F) ~24 Hz) |

| C-5 | ~114 (d, J(C-F) ~21 Hz) |

| C-6 | ~129 (d, J(C-F) ~7 Hz) |

| Predicted ¹⁹F NMR Data (CDCl₃) | |

| Fluorine | Predicted δ (ppm) |

| C4-F | ~-115 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals predicted in 1D spectra and revealing the complete bonding framework and spatial relationships. whitman.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. nih.gov For this compound, a key cross-peak would appear between the methyl protons (~1.5 ppm) and the methine proton (~5.2 ppm), confirming their direct coupling. In the aromatic region, cross-peaks would connect adjacent protons (H-5 with H-6, and H-5 with H-3), helping to trace the connectivity around the ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). libretexts.org It would show correlations between the methyl protons and the methyl carbon, the methine proton and the methine carbon, and each aromatic proton with its corresponding aromatic carbon, providing definitive C-H assignments. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. whitman.edu It is exceptionally powerful for connecting different parts of the molecule. For instance, the methyl protons would show a correlation to the methine carbon (²JCH) and the aromatic C-1 carbon (³JCH). The methine proton would correlate to the methyl carbon (²JCH) and the aromatic carbons C-1, C-2, and C-6 (²JCH and ³JCH), solidly anchoring the ethanol (B145695) side chain to the phenyl ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. rsc.org NOESY is particularly valuable for determining the preferred conformation. A key analysis would be looking for NOEs between the methine proton (or methyl protons) and the aromatic proton at the C-6 position. The presence and intensity of this correlation would provide insight into the rotational preference around the C1-C(ethanol) bond, which is likely hindered by the bulky ortho-bromo substituent. researchgate.net

Application of Through-Space Spin-Spin Couplings (TS-couplings) for Conformational Analysis

Through-space spin-spin couplings occur between nuclei that are spatially close but separated by many bonds, where the coupling interaction is transmitted through space rather than through the bonding network. These couplings are highly sensitive to internuclear distance and geometry, making them a powerful tool for conformational analysis, especially in fluorinated molecules. researchgate.net

In this compound, a potential and informative through-space coupling (JFH) could exist between the fluorine atom (¹⁹F) and the protons on the ethanol side chain (methine and methyl protons). The magnitude of this coupling would be dependent on the rotational conformation around the C1-C(ethanol) bond. If the side chain rotates such that its protons come into close proximity with the fluorine atom at C-4, a measurable JFH coupling could be observed in high-resolution ¹H or ¹⁹F NMR spectra. The observation and quantification of such couplings, often aided by theoretical DFT calculations, can provide precise details about the dominant conformation of the molecule in solution. nih.gov

Variable-Temperature NMR Studies

Variable-temperature (VT) NMR is a technique used to study dynamic chemical processes, such as conformational changes or rotations around single bonds that are slow on the NMR timescale. oxinst.com For this compound, the rotation around the C1-C(ethanol) bond is likely hindered by the steric bulk of the ortho-bromo substituent. This restricted rotation can lead to the existence of distinct, slowly interconverting rotational isomers (rotamers) at low temperatures. rsc.org

A VT-NMR study would likely reveal the following:

At low temperatures: The ¹H and ¹³C NMR spectra might show a doubling of certain signals, with each set corresponding to a different rotamer.

As the temperature increases: The rate of rotation around the single bond increases. The separate signals for the rotamers will broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature. nih.gov

By analyzing the spectra at different temperatures, particularly the coalescence temperature and the chemical shift difference between the signals at low temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. researchgate.netoxinst.com This provides a quantitative measure of the steric hindrance imposed by the ortho-bromo group on the conformational flexibility of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure. High-resolution mass spectrometry (HRMS) measures m/z with very high precision, enabling the determination of the elemental formula. sinfoochem.com

The molecular formula of this compound is C₈H₈BrFO. Its monoisotopic mass is 217.9743 g/mol . A key feature in the mass spectrum will be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom. nist.gov

Elucidation of Fragmentation Pathways

Under electron ionization (EI), the molecular ion of this compound will be energetically unstable and undergo fragmentation to produce a series of smaller, characteristic ions. libretexts.org The primary fragmentation pathways are predictable based on the functional groups present. whitman.edu

Alpha-Cleavage: This is a very common pathway for alcohols, involving the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. libretexts.org Loss of a methyl radical (•CH₃, 15 Da) would result in a stable, resonance-delocalized cation.

Dehydration: The loss of a water molecule (H₂O, 18 Da) is another characteristic fragmentation for alcohols, leading to the formation of a radical cation of a substituted styrene. libretexts.org

Benzylic Cleavage: Cleavage of the entire ethanol group can occur, but the formation of the [M-CH(OH)CH₃]⁺ fragment is less likely than the formation of the more stable fragments from alpha-cleavage.

Loss of Halogens: The molecule can lose the bromine atom (Br•, 79/81 Da) or hydrogen bromide (HBr, 80/82 Da). Loss of a fluorine atom (F•, 19 Da) or hydrogen fluoride (B91410) (HF, 20 Da) is also possible.

| Plausible Fragment Ion | Structure / Origin | Predicted m/z | Notes |

| [C₈H₈BrFO]⁺• | Molecular Ion | 218/220 | M⁺ and M+2 peaks of nearly equal intensity confirm one Br atom. |

| [C₇H₅BrFO]⁺ | [M - CH₃]⁺ | 203/205 | Result of alpha-cleavage. Expected to be a significant peak. |

| [C₈H₆BrF]⁺• | [M - H₂O]⁺• | 200/202 | Result of dehydration. |

| [C₈H₈FO]⁺ | [M - Br]⁺ | 139 | Loss of the bromine radical. |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95 | Fluorophenyl cation, from cleavage of the side chain and bromine. |

| [C₇H₆F]⁺ | Tropylium-type ion | 109 | Rearrangement and loss of HBr and CH₃. |

The analysis of these fragmentation patterns, combined with the high-precision mass measurements from HRMS, provides unequivocal confirmation of the compound's elemental composition and structural features. researchgate.net

Purity Determination and Impurity Profiling

The purity of this compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the compound and its impurities. echemi.com Purity levels are typically expected to be high, with commercial grades often reaching ≥99.0%. echemi.com Impurity profiling helps to identify and quantify any related substances, degradation products, or residual starting materials.

Standard testing procedures involve a suite of analytical methods to confirm identity and purity. echemi.com Techniques such as Proton Nuclear Magnetic Resonance (¹H-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to verify the chemical structure, while HPLC is employed for assaying the final product to ensure it meets stringent specifications. echemi.com The analysis typically includes limits for unspecified individual impurities and the total impurity content. echemi.com

Table 1: Representative Purity and Impurity Specifications for this compound

| Parameter | Specification | Representative Test Result | Method |

|---|---|---|---|

| Purity | ≥99.0% | 99.7% | HPLC |

| Total Impurities | ≤0.5% | 0.18% | HPLC |

| Unspecified Impurities | ≤0.10% | <0.10% | HPLC |

This table is generated based on data from a representative Certificate of Analysis. echemi.com

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing crucial information about their three-dimensional structure.

This compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers, (R)- and (S)-1-(2-bromo-4-fluorophenyl)ethanol. Determining the absolute configuration of a specific enantiomer is essential, and Circular Dichroism (CD) spectroscopy is a powerful tool for this purpose. nih.gov

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, is unique to a specific enantiomer and can be used as a fingerprint for its stereochemical identity. rsc.org For complex molecules, experimental CD spectra are often compared with spectra predicted by theoretical calculations, such as Density Functional Theory (DFT), to make a definitive assignment of the absolute configuration. nih.gov

While direct CD spectral data for this compound is not widely published, the technique's utility is well-established for related structures. For instance, Vacuum-Ultraviolet Circular Dichroism (VUVCD) has been successfully applied to assign the absolute configuration of bromoallenes, which also contain a chiral center and a bromine atom. nih.gov The characteristic electronic transitions of the bromoallene moiety around 180–190 nm give rise to distinct Cotton effects that correlate with the absolute stereochemistry. nih.gov Similarly, CD analysis has been used to determine the configuration of fluorinated chiral compounds and other rotaxanes. nih.govrsc.org Given the synthesis of this compound with high enantiomeric excess (ee), CD spectroscopy remains a principal and indispensable technique for the unambiguous assignment of its absolute configuration.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing its characteristic vibrational modes. researchgate.net For this compound, the spectra would be dominated by vibrations associated with the hydroxyl group, the substituted benzene (B151609) ring, and the carbon-halogen bonds.

The key expected vibrational frequencies include:

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

Aromatic C-H Stretch: Multiple weak to medium bands in the region of 3000-3100 cm⁻¹. researchgate.net

Aliphatic C-H Stretch: Bands corresponding to the methyl and methine groups of the ethanol side chain, expected around 2850-3000 cm⁻¹.

Aromatic C=C Stretch: Characteristic bands for the phenyl ring, typically found in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretch: A strong band for the secondary alcohol C-O bond, usually appearing in the 1050-1150 cm⁻¹ range.

C-F Stretch: A strong absorption band is expected in the 1100-1300 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency (fingerprint) region, typically between 500-650 cm⁻¹.

Analysis of related compounds like 1-(2-bromophenyl)ethanol (B1266410) and 1-(4-fluorophenyl)ethanol supports these assignments. nih.govnih.gov The combination of FT-IR and FT-Raman provides complementary information, aiding in a comprehensive structural confirmation. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Analogy |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) | nih.gov |

| Phenyl Ring | Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| Ethyl Group (-CH(OH)CH₃) | Aliphatic C-H Stretch | 2850 - 3000 | nih.gov |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | researchgate.net |

| Fluoro-substituent | C-F Stretch | 1100 - 1300 | nih.gov |

| Alcohol | C-O Stretch | 1050 - 1150 | nih.gov |

This table is compiled based on typical functional group frequencies and data from analogous compounds.

X-ray Crystallography of Solid Derivatives

Single-crystal X-ray diffraction (SCXRD) analysis precisely maps the atomic coordinates within a crystal lattice. dntb.gov.ua From this data, the exact conformation of the molecule can be determined. For derivatives of this compound, this would include establishing the conformation of flexible parts of the molecule, such as the orientation of the ethanol side chain relative to the phenyl ring.

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. X-ray crystallography reveals the precise distances and angles of these contacts, allowing for a detailed analysis of the forces stabilizing the crystal lattice. mdpi.comnih.gov

In derivatives containing the bromo- and fluoro-phenyl moieties, a variety of non-covalent interactions are observed. These commonly include:

Hydrogen Bonds: Strong, directional interactions such as conventional N-H···O or O-H···O hydrogen bonds are often present. mdpi.comnih.gov Weaker C-H···O, C-H···F, and C-H···Br hydrogen bonds also play a significant role in the supramolecular assembly. nih.gov

Halogen Bonds: Interactions involving the bromine atom (e.g., Br···Br or Br···O) can be a key factor in directing crystal packing. researchgate.net

π-Interactions: C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, and π-π stacking between adjacent phenyl rings are crucial for consolidating the molecular packing. mdpi.comnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal, providing a detailed map of the interaction energies and close contacts that define the supramolecular architecture. mdpi.comnih.gov

Table 3: Common Intermolecular Interactions in Crystalline Derivatives

| Interaction Type | Description | Example from Derivatives |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a highly electronegative atom. | N-H···O, C-H···O, C-H···F, C-H···Br nih.gov |

| Halogen Bond | A non-covalent interaction involving a halogen atom as an electrophilic species. | Br···Br contacts researchgate.net |

This table summarizes findings from crystallographic studies of related compounds. mdpi.comnih.govresearchgate.net

Theoretical and Computational Chemistry Studies on 1 2 Bromo 4 Fluorophenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely used to calculate the electronic structure of molecules, from which a vast array of properties can be derived. For 1-(2-Bromo-4-fluorophenyl)ethanol, DFT calculations can elucidate its conformational preferences, predict its spectroscopic signatures, map out potential reaction pathways, and quantify the influence of its halogen substituents.

The three-dimensional structure of this compound is not static. Rotation around its single bonds, particularly the C-C bond connecting the phenyl ring to the ethanol (B145695) moiety and the C-O bond of the alcohol, gives rise to various conformers with different energies.

Computational conformational analysis, typically performed using DFT, systematically explores the potential energy surface of the molecule to identify stable, low-energy structures known as energy minima. This is often achieved by rotating a specific dihedral angle in steps and calculating the energy at each step. A study on the related molecule 2,4'-dibromoacetophenone (B128361) utilized this technique to find the most stable conformations by rotating the acetyl group relative to the phenyl ring. researchgate.netdergipark.org.tr

For this compound, the key dihedral angle is that which describes the position of the hydroxyl group relative to the aromatic ring. The calculations would likely reveal several energy minima corresponding to staggered conformations, which are generally favored over eclipsed ones. The relative energies of these conformers determine their population at thermal equilibrium.

Table 1: Illustrative Relative Energies of this compound Conformers from a Hypothetical DFT Calculation

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.00 | Most stable conformer, hydroxyl group is directed away from the phenyl ring. |

| Gauche 1 | ~+60° | 0.75 | Hydroxyl group is closer to one face of the phenyl ring. |

| Gauche 2 | ~-60° | 0.75 | Hydroxyl group is closer to the other face of the phenyl ring. |

Note: This table is illustrative. Actual values would require specific DFT calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the standard for calculating the magnetic shielding tensors of nuclei. rsc.org These tensors are then converted into chemical shifts, which can be directly compared with experimental spectra.

Numerous studies have demonstrated the accuracy of DFT in predicting ¹H and ¹³C chemical shifts for a wide range of organic molecules, including halogenated and aromatic systems. worktribe.comnih.govnih.gov For fluorinated compounds, specific DFT functionals and basis sets have been evaluated to achieve high accuracy in predicting ¹⁹F NMR chemical shifts, which are particularly sensitive to the local electronic environment. worktribe.com

Calculations for this compound would predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions is often improved by scaling the results or by linear regression against experimental data from a set of known compounds. worktribe.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 1.45 | 24.5 |

| CH-OH | 5.10 | 72.0 |

| OH | 2.50 (variable) | - |

| Ar-C1 (C-CHOH) | - | 142.0 |

| Ar-C2 (C-Br) | - | 121.5 |

| Ar-C3 | 7.55 | 131.0 |

| Ar-C4 (C-F) | - | 162.5 (d, ¹JCF ≈ 245 Hz) |

| Ar-C5 | 7.15 | 117.0 (d, ²JCF ≈ 21 Hz) |

| Ar-C6 | 7.40 | 128.0 (d, ³JCF ≈ 8 Hz) |

Note: These values are illustrative estimates based on substituent effects and typical DFT prediction ranges. Coupling patterns (d = doublet) for carbons near fluorine are also shown.

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. A primary route to synthesize this compound is the reduction of its corresponding ketone, 2-bromo-4-fluoroacetophenone. DFT calculations can model this transformation by identifying the structures of the reactants, products, and, most importantly, the high-energy transition state (TS) that connects them.

The activation energy (ΔG‡) of the reaction, which determines its rate, is the energy difference between the reactants and the transition state. By comparing the activation energies of different possible mechanisms (e.g., reduction by different reagents or via different pathways), chemists can predict which route is most favorable. For instance, computational studies on the reduction of other ketones have successfully elucidated the mechanism and stereochemical outcome. acs.org The TS for a borohydride (B1222165) reduction would feature the hydride ion approaching the carbonyl carbon, with the B-H bond breaking and a C-H bond forming simultaneously.

Table 3: Hypothetical Calculated Activation Energies for the Reduction of 2-bromo-4-fluoroacetophenone

| Reaction | Reducing Agent | Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Ketone Reduction | NaBH₄ | [TS_NaBH₄]‡ | 15.2 |

| Ketone Reduction | LiAlH₄ | [TS_LiAlH₄]‡ | 12.5 |

| MPV Reduction | Al(O-i-Pr)₃ | [TS_MPV]‡ | 20.1 |

Note: This table provides illustrative data to show how DFT can compare reaction pathways.

The bromine and fluorine atoms exert significant electronic effects on the phenyl ring and the rest of the molecule. These effects can be dissected into inductive and resonance components and can be quantified using DFT. Both halogens are strongly electronegative and withdraw electron density through the sigma bond network (a negative inductive effect, -I). They also possess lone pairs that can be donated into the pi-system of the ring (a positive resonance effect, +R). For halogens, the -I effect generally outweighs the +R effect.

The ortho-position of the bromine atom allows its strong -I effect to influence the reaction center directly. The para-fluorine atom also exerts a -I effect, but its +R effect, which donates electron density to the ring, is more pronounced than that of bromine. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can calculate the partial atomic charges on each atom, providing a quantitative picture of these electronic effects. These effects influence the molecule's reactivity, acidity of the OH group, and interaction with other molecules. nih.gov

Table 4: Illustrative Calculated NBO Partial Charges on Key Atoms of this compound

| Atom | Calculated Partial Charge (e) |

|---|---|

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.48 |

| Br | -0.05 |

| F | -0.25 |

| C2 (ortho to ethanol, with Br) | +0.10 |

| C4 (para to ethanol, with F) | +0.20 |

Note: This table presents illustrative charge data. Positive values indicate an electron deficit, while negative values indicate an electron surplus.

Molecular Dynamics Simulations (for conformational dynamics if relevant for solution phase behavior)

While quantum chemical calculations are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations model the motion of atoms over time. youtube.com An MD simulation of this compound, typically in a simulated box of solvent molecules like water, would provide a dynamic picture of its behavior in solution.

Such simulations are crucial for understanding:

Conformational Dynamics: How the molecule transitions between its various stable conformers in solution. plos.org

Solvation: The specific arrangement of solvent molecules around the solute and the nature of their interactions (e.g., hydrogen bonding between the molecule's hydroxyl group and water).

Time-Averaged Properties: Properties averaged over the course of a simulation can be more directly comparable to experimental measurements in solution, such as NMR, which measure an average of all conformers present.

For flexible molecules, MD can reveal whether certain conformations are stabilized by solvent interactions and can provide a more realistic model of the molecule's structure and behavior than a single, gas-phase optimized geometry. nih.gov

Computational Studies of Reaction Selectivity (e.g., stereoselectivity)

The reduction of the prochiral ketone 2-bromo-4-fluoroacetophenone produces a chiral center in this compound, meaning it can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S). Predicting and controlling which enantiomer is preferentially formed is a key challenge in organic synthesis.

Computational chemistry offers profound insights into stereoselectivity. google.comunison.mx By modeling the reaction with a chiral reducing agent (e.g., a borane (B79455) complexed with a chiral catalyst like a CBS-oxazaborolidine), it is possible to calculate the transition state energies for the formation of both the (R) and (S) products. acs.orgresearchgate.netijstr.org

The enantiomeric excess (ee) of the reaction is governed by the difference in the free energies of activation (ΔΔG‡) for the two competing pathways. A lower energy transition state corresponds to a faster reaction and the major product. According to the relationship ΔΔG‡ = -RT ln(er), where 'er' is the enantiomeric ratio, even a small energy difference of ~1.4 kcal/mol can lead to an enantiomeric ratio of over 90:10 at room temperature.

Table 5: Hypothetical DFT Calculation for Stereoselective Reduction

| Pathway | Transition State | Calculated Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Formation of (S)-enantiomer | [TS_S]‡ | 0.0 | Major Product |

| Formation of (R)-enantiomer | [TS_R]‡ | +1.8 | Minor Product |

Note: This illustrative table shows how a calculated energy difference between the two diastereomeric transition states can predict the stereochemical outcome of the reaction.

Future Research Directions and Emerging Methodologies

Development of Novel Highly Enantioselective Catalysts for Synthesis

The asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(4-fluorophenyl)ethanone, is the most direct route to enantiopure 1-(2-Bromo-4-fluorophenyl)ethanol. sigmaaldrich.comnist.gov While established catalysts like Corey-Bakshi-Shibata (CBS) reagents are effective, future research is intensely focused on discovering new catalytic systems that offer improved performance. chemicalbook.com The goals are to lower catalyst loadings, increase turnover numbers (TONs), enhance enantioselectivity (ee), and operate under milder, more environmentally benign conditions.

Key areas of development include:

Ruthenium and Rhodium-Based Catalysts: Inspired by Noyori's pioneering work, complexes of ruthenium and rhodium with chiral diamine and phosphine (B1218219) ligands (e.g., BINAP, TsDPEN) are at the forefront of asymmetric hydrogenation and transfer hydrogenation. nih.govorganic-chemistry.org These catalysts are known for their exceptional activity and enantioselectivity across a broad range of ketone substrates. nih.gov Future work will likely involve fine-tuning the ligand architecture—adjusting steric and electronic properties—to create catalysts optimized specifically for halogenated acetophenone (B1666503) derivatives.

Organocatalysts: Metal-free organocatalysis presents a sustainable alternative to transition metal-based systems. Chiral amino alcohols, prolinamides, and other small organic molecules have been shown to catalyze ketone reductions, often through mechanisms like asymmetric transfer hydrogenation. organic-chemistry.org Research will aim to develop more robust organocatalysts that can achieve high enantioselectivity for electronically diverse and sterically hindered substrates like 2-bromo-1-(4-fluorophenyl)ethanone.

Heterogenized Catalysts: Immobilizing homogeneous catalysts on solid supports (e.g., silica (B1680970), polymers) facilitates catalyst separation and recycling, a key principle of green chemistry. Future efforts will explore the heterogenization of highly active Ru, Rh, and organocatalysts to improve process economics and sustainability without compromising catalytic performance.

| Catalyst Class | Typical Metal/Core | Key Advantages | Future Research Focus |

|---|---|---|---|

| Oxazaborolidines (CBS) | Boron | High enantioselectivity, well-established. uwindsor.ca | Improving stability and substrate scope. |

| Diamine-Phosphine Complexes | Ruthenium, Rhodium | Very high turnover numbers, excellent enantioselectivity, wide applicability. nih.gov | Ligand design for specific substrates, use in flow systems. |

| Chiral Amino Alcohols | (as ligands or organocatalysts) | Metal-free options, cost-effective, can operate in water. organic-chemistry.org | Enhancing catalytic activity and broadening substrate scope. |

| Biocatalysts (Enzymes) | N/A | Exceptional selectivity (chemo-, regio-, enantio-), mild conditions (pH, temp). nih.gov | Enzyme discovery, protein engineering for enhanced stability and activity. |

Exploration of Bio-inspired and Sustainable Synthetic Routes

The principles of green chemistry are driving a shift towards bio-inspired and sustainable manufacturing processes. For the synthesis of this compound, biocatalysis offers a powerful approach.

Whole-Cell Bioreductions: Microorganisms such as Saccharomyces cerevisiae (baker's yeast) and various bacteria strains (Lactobacillus) contain a suite of oxidoreductase enzymes capable of reducing ketones to alcohols with high enantioselectivity. researchgate.netresearchgate.net Using whole-cell systems is cost-effective as it circumvents the need for expensive enzyme purification and cofactor (e.g., NADPH) addition, as the cell's own machinery regenerates the cofactor. nih.gov Research is focused on screening diverse microbial libraries to find strains with high activity and selectivity for halogenated ketones and optimizing fermentation conditions to maximize yield. nih.govdtu.dk

Isolated Enzyme Systems: For greater process control, isolated alcohol dehydrogenases (ADHs) can be employed. nih.gov This approach avoids competing side reactions that can occur in whole cells. A key challenge is the need for a cofactor regeneration system. Future research involves creating efficient dual-enzyme systems where a robust formate (B1220265) dehydrogenase (FDH), for example, is coupled with the primary ADH to continuously recycle the NADH or NADPH cofactor. nih.gov Genetic engineering and directed evolution are also being used to create more stable and active ADH variants. nih.gov

These biocatalytic methods are inherently sustainable, as they are performed in water under mild temperature and pH conditions, reducing energy consumption and waste generation compared to many traditional chemical methods. nih.gov

Integration with Flow Chemistry for Scalable and Efficient Production

Continuous flow chemistry is emerging as a transformative technology for the synthesis of pharmaceutical intermediates, offering significant advantages over traditional batch processing. rsc.org The integration of flow chemistry for the production of this compound is a promising research direction for achieving scalable and efficient manufacturing. nih.gov

Key advantages of flow chemistry include:

Enhanced Safety: The small internal volume of microreactors or packed-bed reactors minimizes the risk associated with handling reactive intermediates or exothermic reactions. mdpi.com

Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. nih.gov

Improved Efficiency and Scalability: Scaling up production is achieved by running the flow system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the complex and often problematic re-optimization required for large-scale batch reactors. mdpi.com

Telescoped Reactions: Multiple reaction steps can be linked together in a continuous sequence without the need for intermediate isolation and purification, significantly shortening synthesis time. nih.gov

For the synthesis of the target alcohol, a packed-bed reactor containing an immobilized chiral catalyst (either chemo- or biocatalyst) could be used for the asymmetric reduction of the ketone precursor. mdpi.comresearchgate.net This setup allows for the continuous conversion of the starting material into the chiral product, with the catalyst being retained in the reactor for reuse, thereby improving process economics. mdpi.com

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Complex, requires re-optimization. | Simpler, via longer run times or numbering-up. mdpi.com |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. mdpi.com |

| Heat & Mass Transfer | Often inefficient, can lead to hotspots and side products. | Superior control due to high surface-area-to-volume ratio. |

| Process Control | Difficult to maintain homogeneity. | Precise control of residence time, temperature, and pressure. nih.gov |

| Catalyst Recycling | Requires separate recovery step. | Can be integrated using packed-bed reactors with immobilized catalysts. researchgate.net |

Discovery of New Chemical Transformations and Functionalization Strategies

The trifunctional nature of this compound (alcohol, aryl bromide, aryl fluoride) makes it a versatile platform for discovering new chemical transformations. Future research will focus on selectively manipulating these functional groups to access a wider range of complex molecules.

Alcohol Group Transformations: Beyond simple oxidation or esterification, the secondary alcohol can be a leaving group for nucleophilic substitution reactions. For example, deoxyfluorination techniques could convert the alcohol into a geminal fluoro-ethyl group, introducing another fluorine atom into the molecule. cas.cn

Carbon-Bromine Bond Functionalization: The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions. Palladium- or nickel-catalyzed reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations can be used to form new carbon-carbon or carbon-heteroatom bonds at this position. nih.govmdpi.commdpi.com This allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents, dramatically increasing the molecular complexity. A key research challenge is to perform these couplings without affecting the chiral alcohol center.

Carbon-Fluorine Bond Activation: While the C-F bond is generally the most inert, recent advances in catalysis have made its selective activation more feasible. Future strategies might explore the late-stage functionalization of the C-F bond to introduce other groups, although this remains a significant chemical challenge.

Application in the Synthesis of Advanced Materials beyond current scope

While primarily used as a pharmaceutical intermediate, the unique structural features of this compound suggest potential applications in materials science, an area ripe for exploration.

Chiral Polymers: The chiral alcohol moiety could be used as a monomer or a chiral initiator for polymerization. The resulting polymers would possess chiral recognition capabilities, making them potentially useful as stationary phases in chromatography for enantiomeric separations or as sensors for chiral molecules.